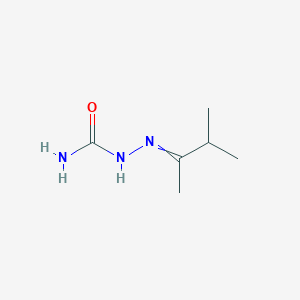
Isopropyl methyl ketone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-3-methylbutan-2-ylideneamino]urea is an organic compound that belongs to the class of urea derivatives Urea derivatives are known for their wide range of applications in various fields, including agriculture, medicine, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-methylbutan-2-ylideneamino]urea typically involves the reaction of an appropriate amine with an isocyanate. One common method is the nucleophilic addition of amines to isocyanates, which can be carried out under mild conditions. For example, the reaction of 3-methylbutan-2-amine with an isocyanate in the presence of a suitable catalyst can yield [(E)-3-methylbutan-2-ylideneamino]urea .
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as metal triflates, can enhance the efficiency of the reaction and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-3-methylbutan-2-ylideneamino]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
[(E)-3-methylbutan-2-ylideneamino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of [(E)-3-methylbutan-2-ylideneamino]urea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
[(E)-3-methylbutan-2-ylideneamino]urea can be compared with other urea derivatives, such as:
Urea: The simplest urea derivative, widely used in fertilizers and industrial applications.
Thiourea: Similar to urea but contains sulfur, used in pharmaceuticals and agriculture.
Hydroxyurea: Used in medicine, particularly in the treatment of certain cancers and sickle cell anemia
[(E)-3-methylbutan-2-ylideneamino]urea is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
617-67-4 |
|---|---|
Molekularformel |
C6H13N3O |
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
(3-methylbutan-2-ylideneamino)urea |
InChI |
InChI=1S/C6H13N3O/c1-4(2)5(3)8-9-6(7)10/h4H,1-3H3,(H3,7,9,10) |
InChI-Schlüssel |
ZZDDKDAGFXIWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=NNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
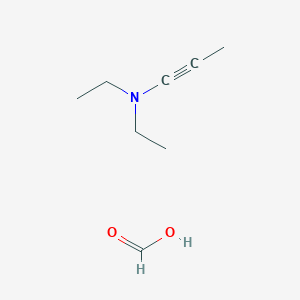
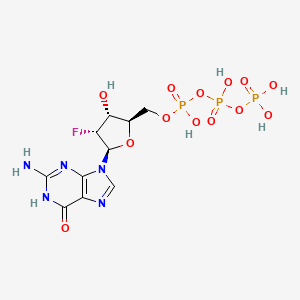
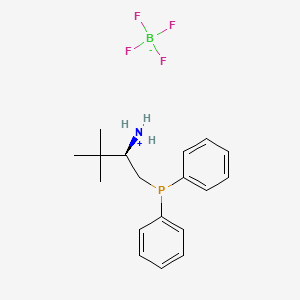
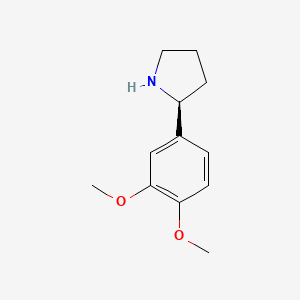
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)
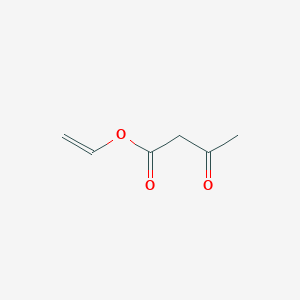

![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B14754995.png)
![Naphtho[2,3-f]quinoxaline](/img/structure/B14755003.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)

